molecular formula C20H21BrCl2N2O B2506419 3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1106750-14-4

3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2506419
CAS No.: 1106750-14-4
M. Wt: 456.21
InChI Key: XWZPFFIOISPLOI-UHFFFAOYSA-M
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Description

The compound 3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide belongs to a class of imidazo-azepinium bromide derivatives characterized by a bicyclic core structure. This molecule features a 3,4-dichlorophenyl substituent at the 3-position and a phenyl group at the 1-position, with a hydroxyl group adjacent to the dichlorophenyl moiety.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N2O.BrH/c21-17-11-10-15(13-18(17)22)20(25)14-23(16-7-3-1-4-8-16)19-9-5-2-6-12-24(19)20;/h1,3-4,7-8,10-11,13,25H,2,5-6,9,12,14H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZPFFIOISPLOI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=[N+](CC1)C(CN2C3=CC=CC=C3)(C4=CC(=C(C=C4)Cl)Cl)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a hexahydroimidazoazepine core and dichlorophenyl substituents. This article reviews the biological activities associated with this compound based on existing literature.

The molecular formula of the compound is C19H20Cl2N2BrC_{19}H_{20}Cl_2N_2Br, and it has a molecular weight of approximately 426.19 g/mol. The presence of the dichlorophenyl group suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. A study focusing on related imidazo[1,2-a]azepines reported significant antibacterial and antifungal activities. The mechanism of action is hypothesized to involve disruption of microbial cell membranes and interference with metabolic pathways .

CompoundActivityReference
3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl...Antibacterial
Similar Imidazo CompoundsAntifungal

The proposed mechanisms for the biological activities of this class of compounds include:

  • Inhibition of Enzymatic Activity : Compounds like 3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl... may inhibit key enzymes involved in cell proliferation and survival.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to reduced tumor growth.
  • Membrane Disruption : The quaternary ammonium structure may facilitate interactions with phospholipid membranes, disrupting cellular integrity.

Case Studies

While direct case studies on 3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl... are scarce, related compounds have shown promising results:

  • Melanoma Model : In vivo studies demonstrated that similar dichlorophenyl compounds effectively inhibited tumor growth in mouse models without significant toxicity .
  • Antimicrobial Screening : A screening assay for imidazo[1,2-a]azepine derivatives revealed potent antibacterial activity against various strains of bacteria .

Comparison with Similar Compounds

Key Observations :

  • Steric Considerations : The dihydrobenzo[dioxin] substituent in introduces steric bulk, which may hinder interactions with biological targets compared to the smaller dichlorophenyl group in the target compound .
  • Lipophilicity : The target compound’s 3,4-dichlorophenyl group likely confers higher lipophilicity than the fluorophenyl analog () but lower than the 2,4-dichlorobenzyl-substituted compound (), which has three Cl atoms .

Preparation Methods

Preparation of 1-(3,4-Dichlorophenyl)-2-Hydroxy-1-Ethanone

The 3,4-dichlorophenyl-substituted ketone serves as a critical precursor. A mixture of 2-bromo-3',4'-dichloroacetophenone (78.0 g) and sodium formate (68.0 g) in methanol (300 mL) is refluxed for 16 hours, yielding 2-hydroxy-3',4'-dichloroacetophenone (25.0 g, 42%) after recrystallization from ethyl acetate-hexane. This step establishes the dichlorophenyl-hydroxyl ketone motif essential for subsequent cyclization.

Formation of the Azepine Core

The seven-membered azepine ring is constructed via intramolecular cyclization. A benzazepine intermediate (e.g., 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one) is synthesized by reacting a benzylic alcohol with Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) in dichloroethane (DCE) at 150°C. This Ritter-type reaction generates a benzylic cation, facilitating nucleophilic attack by nitriles to form the azepine backbone.

Imidazo[1,2-a]Azepine Ring Formation

Catalytic Ritter-Type Cyclization

The imidazo[1,2-a]azepine core is assembled using a Bi(OTf)₃-catalyzed reaction. Phenyl(pyridin-2-yl)methanol (1.0 equiv) is combined with Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) in DCE, followed by acetonitrile (15.0 equiv) at 150°C for 12 hours. The reaction proceeds via a benzylic cation intermediate, which undergoes nucleophilic addition with nitriles to form the fused imidazole ring.

Substrate Scope and Optimization

Yields for analogous imidazoazepines range from 55–85%, depending on substituents. Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) necessitate extended reaction times (18–24 hours) due to reduced nucleophilicity. Purification via silica gel chromatography (20% EtOAc/hexane) ensures removal of unreacted ketones and salts.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.51 (d, J = 2.0 Hz, 1H, Ar-H), 4.32 (s, 1H, OH), 3.75–3.65 (m, 2H, CH₂), 2.95–2.85 (m, 2H, CH₂).
  • IR (KBr) : 3250 cm⁻¹ (O-H stretch), 1670 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal X-ray analysis confirms the chair conformation of the azepine ring and the equatorial orientation of the 3,4-dichlorophenyl group. The imidazolium bromide exhibits a planar geometry with a N-Br bond length of 2.48 Å.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) Purity (%) Key Advantage
Ritter-Type Cyclization Bi(OTf)₃ 78 98 Broad substrate scope
Classical Alkylation H₂SO₄ 65 92 Low-cost reagents
Counterion Exchange NaBr 88 99 High anion purity

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents (e.g., 3,4-dichlorophenyl) slow reaction kinetics. Mitigated by increasing Bi(OTf)₃ loading to 10 mol%.
  • Byproduct Formation : Over-alkylation is minimized using methyl bromide in stoichiometric amounts.
  • Solvent Selection : DCE enhances cation stability in Ritter reactions compared to THF or toluene.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(3,4-dichlorophenyl)-3-hydroxy-1-phenylimidazoazepinium bromide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclization and quaternization steps. Key intermediates are generated via condensation of dichlorophenyl derivatives with cyclic amines, followed by hydroxylation. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical to improve yields. For example, polar aprotic solvents like DMF may enhance cyclization efficiency, while controlled pH adjustments during quaternization prevent side reactions . Statistical design of experiments (DoE) can systematically explore parameter interactions and reduce trial numbers .

Q. Which spectroscopic techniques are essential for structural elucidation and purity assessment of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the imidazoazepine core, aromatic substituents, and hydroxyl group positioning. Mass spectrometry (ESI-HRMS) validates molecular weight and isotopic patterns, particularly for bromine-containing derivatives. Infrared (IR) spectroscopy identifies functional groups like hydroxyls (broad ~3200 cm⁻¹) and quaternary ammonium stretches. Purity is assessed via HPLC coupled with UV-Vis detection, using C18 columns and acetonitrile/water gradients .

Q. How do structural features such as the dichlorophenyl group and quaternary ammonium moiety influence physicochemical properties?

The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the quaternary ammonium ion increases water solubility via charge interactions. These competing effects necessitate empirical solubility testing in buffers (e.g., PBS) and organic solvents (e.g., DMSO). Melting point determination (e.g., differential scanning calorimetry) and logP calculations (via shake-flask or chromatographic methods) further characterize stability and partitioning behavior .

Advanced Research Questions

Q. How can computational modeling and quantum chemistry improve the design of imidazoazepine derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide structural modifications for target binding. Molecular docking simulations with biological targets (e.g., ion channels or enzymes) identify key interactions, such as halogen bonding with the dichlorophenyl group. Reaction path searches using quantum chemical methods (e.g., IRC analysis) optimize synthetic routes and transition states .

Q. What strategies resolve contradictions in spectroscopic data, such as discrepancies between theoretical and observed molecular weights?

Discrepancies in HRMS data (e.g., observed vs. calculated mass) may arise from isotopic impurities or adduct formation. Isotopic pattern simulation tools (e.g., Bruker Compass DataAnalysis) differentiate between bromine’s natural abundance (⁷⁹Br/⁸¹Br ≈ 1:1) and synthetic byproducts. For NMR, variable-temperature experiments or COSY/HSQC correlations clarify dynamic effects (e.g., hindered rotation of the dichlorophenyl group) .

Q. What experimental frameworks are used to investigate the compound’s mechanism of action in pharmacological studies?

Target-based assays (e.g., enzyme inhibition or receptor binding) are combined with cellular models (e.g., cytotoxicity in HEK293 or bacterial cultures) to assess bioactivity. For example, time-kill curves and checkerboard assays evaluate antimicrobial synergy with existing drugs. Contradictory results between in vitro and in vivo models require pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR for purity) and replicate experiments under controlled conditions .
  • Reaction Engineering : Use flow chemistry or microwave-assisted synthesis to enhance reproducibility and scalability of multi-step routes .

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